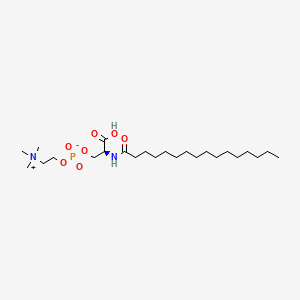
N-Palmitoyl-O-phosphocholine Serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Palmitoyl-O-phosphocholine Serine is a novel lipid compound that has garnered significant attention in recent years due to its potential applications in medical diagnostics and treatment. This compound is particularly noted for its role as a biomarker in Niemann-Pick diseases, a group of lysosomal storage disorders. The unique structure of this compound, which includes a palmitoyl group, a phosphocholine moiety, and a serine residue, contributes to its distinctive biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Palmitoyl-O-phosphocholine Serine typically involves the esterification of palmitic acid with serine, followed by the introduction of a phosphocholine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. For instance, the esterification step may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and consistency of the synthesis process, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Palmitoyl-O-phosphocholine Serine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biochemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
N-Palmitoyl-O-phosphocholine Serine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying lipid biochemistry and membrane dynamics.
Biology: The compound is used in cell signaling studies and as a tool for investigating lipid-protein interactions.
Medicine: this compound is a valuable biomarker for diagnosing Niemann-Pick diseases and assessing treatment efficacy.
Mechanism of Action
The mechanism of action of N-Palmitoyl-O-phosphocholine Serine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Palmitoyl-O-phosphocholine Serine can be compared with other similar compounds, such as:
Sphingosylphosphocholine: Both compounds are involved in lipid metabolism and have diagnostic applications in lysosomal storage disorders.
Lysophosphatidylcholine: This compound shares some structural similarities with this compound but differs in its biological functions and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of a palmitoyl group, a phosphocholine moiety, and a serine residue, which confers distinct biochemical properties and makes it a highly sensitive biomarker for Niemann-Pick diseases .
Properties
Molecular Formula |
C24H49N2O7P |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(2S)-2-carboxy-2-(hexadecanoylamino)ethyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H49N2O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)25-22(24(28)29)21-33-34(30,31)32-20-19-26(2,3)4/h22H,5-21H2,1-4H3,(H2-,25,27,28,29,30,31)/t22-/m0/s1 |
InChI Key |
HGJMMMCMCUAOFS-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
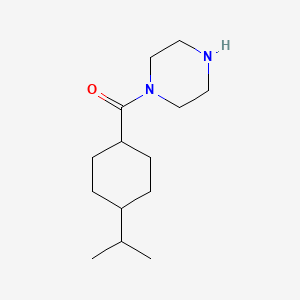
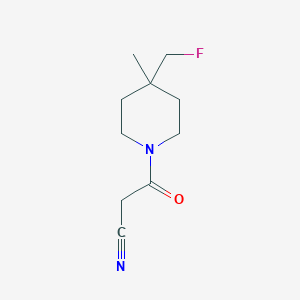
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)

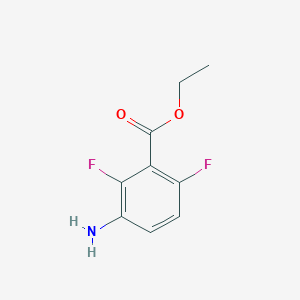
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)
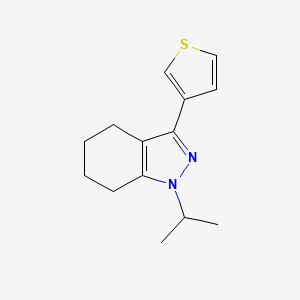
![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
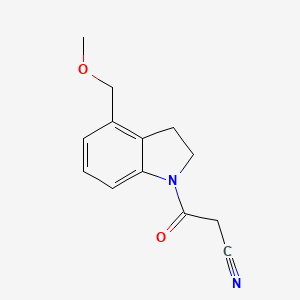
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)

